molecular formula C9H6Cl2N2 B1599848 1,4-Dichloro-6-methylphthalazine CAS No. 345903-80-2

1,4-Dichloro-6-methylphthalazine

Cat. No.: B1599848
CAS No.: 345903-80-2
M. Wt: 213.06 g/mol
InChI Key: GOOJANMHEJCGHG-UHFFFAOYSA-N
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Description

1,4-Dichloro-6-methylphthalazine is a chemical compound with the molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.06 g/mol . It is a derivative of phthalazine, a bicyclic nitrogen-containing heterocycle. The compound is characterized by the presence of two chlorine atoms and one methyl group attached to the phthalazine ring. Phthalazine derivatives are known for their significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-6-methylphthalazine can be synthesized from 4-methylphthalic anhydride. The synthetic route involves the chlorination of 4-methylphthalic anhydride followed by cyclization to form the phthalazine ring . The reaction conditions typically include the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions. The cyclization step may require the use of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the formation of the phthalazine ring.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and cyclization steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-6-methylphthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The phthalazine ring can be reduced to form dihydrophthalazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Substituted phthalazine derivatives with various functional groups.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Dihydrophthalazine derivatives.

Scientific Research Applications

1,4-Dichloro-6-methylphthalazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex phthalazine derivatives.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a potential pharmacophore in the development of new drugs targeting various biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-6-methylphthalazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, phthalazine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and gamma-aminobutyric acid (GABA) receptors . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

1,4-Dichloro-6-methylphthalazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other phthalazine derivatives.

Properties

IUPAC Name

1,4-dichloro-6-methylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)9(11)13-12-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOJANMHEJCGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465789
Record name 1,4-DICHLORO-6-METHYLPHTHALAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345903-80-2
Record name 1,4-DICHLORO-6-METHYLPHTHALAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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